2-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)isoindoline-1,3-dione
Overview
Description
Scientific Research Applications
Structural Characterization and Synthesis
Compounds with structural elements similar to 2-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)isoindoline-1,3-dione have been extensively studied for their synthesis and structural characterization. For instance, research by Dioukhane et al. (2021) utilized 1D and 2D NMR spectroscopy for the structural elucidation of a derivative of isoindoline-1,3-dione, highlighting the importance of such techniques in confirming the identity of complex organic compounds Dioukhane et al., 2021. Additionally, Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates, emphasizing the role of X-ray diffraction and DFT calculations in understanding the molecular and electronic structures of such compounds Huang et al., 2021.
Potential Biological Activities
The study of phthalimide derivatives, which share a core structural motif with the compound of interest, has revealed a variety of biological activities. For example, research by Andrade-Jorge et al. (2018) synthesized and evaluated a phthalimide derivative as an AChE inhibitor, providing insights into the potential therapeutic applications of these compounds in neurodegenerative diseases Andrade-Jorge et al., 2018. Such studies underscore the relevance of structural modifications in isoindoline-1,3-dione derivatives for enhancing biological activity.
Materials Science and Chemical Synthesis
In the realm of materials science and chemical synthesis, compounds incorporating isoindoline-1,3-dione units have been explored for their optoelectronic properties and synthetic applications. Mane et al. (2019) investigated novel acridin-isoindoline-1,3-dione derivatives for their photophysical and thermal properties, demonstrating the potential of these compounds in optoelectronic applications Mane et al., 2019.
Mechanism of Action
Mode of Action
It contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in organic synthesis as a boron-containing reagent . This suggests that it may interact with its targets through a boron-mediated mechanism, but this is purely speculative without further experimental data.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the biochemical pathways it affects. Boron-containing compounds are known to play roles in various biochemical processes, including signal transduction, enzyme catalysis, and cell membrane function
Properties
IUPAC Name |
2-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BNO4/c1-22(2)23(3,4)29-24(28-22)17-13-11-16(12-14-17)8-7-15-25-20(26)18-9-5-6-10-19(18)21(25)27/h5-6,9-14H,7-8,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHZXIDYUKVURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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